Product packaging for CCT251545 analogue, Compound 51(Cat. No.:)

CCT251545 analogue, Compound 51

Cat. No.: B1573888
M. Wt: 414.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclin-Dependent Kinases in Transcriptional Regulation

Cyclin-dependent kinases are a family of enzymes that, as their name suggests, are dependent on regulatory proteins called cyclins. While initially discovered for their role in orchestrating the cell cycle, it is now well-established that a subset of CDKs are crucial for regulating gene transcription. These transcriptional CDKs are key components of larger protein complexes that modify the activity of RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. By phosphorylating various components of the transcriptional machinery, these CDKs can either activate or repress gene expression, thereby influencing a vast array of cellular processes.

Role of Mediator Complex-Associated Kinases CDK8 and CDK19 in Disease Pathogenesis

Among the transcriptional CDKs, CDK8 and its close paralog, CDK19, have emerged as critical players in both normal physiology and disease. pharmaceutical-technology.comgoogle.com These kinases are integral components of the Mediator complex, a multi-protein assembly that acts as a bridge between gene-specific transcription factors and the core RNA polymerase II machinery. nih.gov The CDK8/19 submodule, which also includes Cyclin C, MED12, and MED13, can dynamically associate with the larger Mediator complex to modulate its function. nih.govnih.gov

Deregulation of CDK8 and CDK19 activity has been implicated in the pathogenesis of various diseases, most notably cancer. pharmaceutical-technology.com For instance, CDK8 has been identified as a putative oncogene in colorectal and gastric cancers, where its expression correlates with the activation of β-catenin, a key component of the WNT signaling pathway. nih.govbiocat.com The aberrant activity of these kinases can lead to the dysregulation of gene expression programs that drive tumor growth and proliferation. pharmaceutical-technology.com

Overview of CDK8/19 as Emerging Therapeutic Targets in Oncology

Given their role in driving oncogenic gene expression, CDK8 and CDK19 have garnered significant attention as promising therapeutic targets in oncology. pharmaceutical-technology.com The development of small molecule inhibitors that can selectively block the activity of these kinases offers a potential strategy to counteract their pro-tumorigenic effects. pharmaceutical-technology.comnih.gov By inhibiting CDK8/19, it may be possible to suppress the expression of genes that are essential for cancer cell survival and growth. pharmaceutical-technology.com Furthermore, targeting CDK8/19 has been suggested to enhance the body's own anti-tumor immune response by modulating the activity of natural killer (NK) cells. pharmaceutical-technology.comnih.gov This dual mechanism of action, directly inhibiting tumor cell growth and boosting immune surveillance, makes CDK8/19 an attractive target for cancer therapy. pharmaceutical-technology.com

Historical Context of Small Molecule Inhibitor Discovery in WNT Signaling Pathway Modulation

The WNT signaling pathway is a crucial cell signaling network involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a well-established driver of several cancers, particularly colorectal cancer. The discovery of small molecule inhibitors that can modulate the WNT pathway has been a long-standing goal in cancer research. Early efforts in this area often involved cell-based screening approaches, where large libraries of chemical compounds were tested for their ability to inhibit WNT pathway activity. nih.govicr.ac.uk This phenotypic screening approach led to the identification of several chemical series with WNT inhibitory properties. researchgate.net One such series, the 3,4,5-trisubstituted pyridines, was identified through a high-throughput cell-based reporter assay for WNT signaling. researchgate.net

to CCT251545 and its Analogues, with Specific Focus on Compound 51 as a Research Tool

From the 3,4,5-trisubstituted pyridine (B92270) series emerged a potent WNT pathway inhibitor known as CCT251545. nih.govicr.ac.uk Subsequent research revealed that the primary molecular targets of CCT251545 are the Mediator complex-associated kinases, CDK8 and CDK19. nih.govicr.ac.ukresearchgate.net CCT251545 proved to be a valuable chemical probe for studying the biological roles of these kinases. icr.ac.uk

Further medicinal chemistry efforts led to the synthesis of various analogues of CCT251545, with the aim of improving properties such as potency and metabolic stability. nih.govacs.org Among these is Compound 51 , a CCT251545 analogue that has demonstrated potent and selective inhibition of both CDK8 and CDK19. biocat.comacs.org Specifically, Compound 51 exhibits IC50 values of 5.1 nM and 5.6 nM for CDK8 and CDK19, respectively. biocat.comtargetmol.cn Due to its well-characterized activity and selectivity, Compound 51 serves as a critical research tool for dissecting the intricate functions of CDK8 and CDK19 in cellular signaling and disease. biocat.comacs.org

Interactive Data Table: Properties of CCT251545 Analogue, Compound 51

PropertyValue
IUPAC Name 2-amino-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-5-(pyridin-4-yl)nicotinamide
Molecular Formula C23H22N6O2
Molecular Weight 414.46 g/mol
CDK8 IC50 5.1 nM
CDK19 IC50 5.6 nM

Interactive Data Table: Research Findings on CCT251545 and Analogues

FindingDescriptionKey Compound(s)Reference(s)
Target Identification CCT251545 was identified as a potent and selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 through a cell-based screen for WNT pathway inhibitors.CCT251545 nih.govicr.ac.ukresearchgate.net
Binding Mode X-ray crystallography revealed that CCT251545 binds to CDK8 in a Type I binding mode, occupying the ATP binding site.CCT251545 nih.gov
Cellular Activity CCT251545 and its analogues, including Compound 51, effectively inhibit WNT pathway-regulated gene expression in cellular assays.CCT251545, Compound 51 nih.govacs.org
Biomarker of Activity Phosphorylation of STAT1 at serine 727 (STAT1SER727) was identified as a biomarker of CDK8 kinase activity that is inhibited by CCT251545.CCT251545 nih.govnih.gov
Metabolic Instability of Analogues While showing potent inhibition, some analogues, including Compound 51, were found to be metabolically unstable.Compound 51 nih.govacs.org

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.46

Synonyms

(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

Origin of Product

United States

Preclinical Target Identification and Validation for Cct251545 Analogue, Compound 51

Identification of Cyclin-Dependent Kinases 8 and 19 as Primary Molecular Targets

The initial challenge in the development of any targeted therapy is the precise identification of its molecular target. For the CCT251545 analogue, Compound 51, a multi-pronged approach was employed to unequivocally establish Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) as its primary sites of action.

Affinity Capture and Quantitative Proteomic Approaches

To identify the cellular binding partners of the CCT251545 series of compounds, an unbiased chemical proteomics strategy was implemented. researchgate.net This involved the use of an analogue of CCT251545, which retained cellular potency, coupled to an affinity matrix. researchgate.net This "bait" was then incubated with cell lysates prepared from cells grown in media containing different isotopically-labeled amino acids, a technique known as SILAC (Stable Isotope Labeling with Amino acids in Cell culture). researchgate.net

This quantitative mass spectrometry-based approach allowed for the identification of proteins that specifically bound to the immobilized compound. researchgate.net Through this method, CDK8 and CDK19, along with their partners in the Mediator complex, were identified as the proteins that bound with high avidity to the affinity matrix. nih.gov Competition experiments, where the cell lysates were co-incubated with the affinity matrix and a free, unconjugated analogue, further confirmed the specificity of this interaction. researchgate.net These experiments provided strong evidence that CDK8 and CDK19 are the primary and most selective cellular targets of this class of compounds. researchgate.netnih.gov

Biochemical Characterization using Reporter Displacement Assays for CDK8/19 Binding Affinity

To quantify the binding affinity of the this compound, for its identified targets, a reporter displacement assay was utilized. nih.gov This assay is predicated on the competitive displacement of a fluorescently-labeled reporter probe that selectively binds to the ATP-binding site of CDK8 or CDK19. nih.govchemicalprobes.org The binding of this probe generates a detectable optical signal. nih.govchemicalprobes.org

When a compound like the CCT251545 analogue is introduced, it competes with the reporter probe for binding to the kinase's active site. nih.gov This competition leads to a concentration-dependent decrease in the optical signal, which can be measured to determine the compound's binding affinity. nih.gov Through this method, the this compound, was confirmed to be a potent inhibitor of both CDK8 and CDK19, with IC50 values of 5.1 nM and 5.6 nM, respectively. biocat.com

Target KinaseIC50 (nM)
CDK85.1
CDK195.6

Kinase Selectivity Profiling of this compound against a Broad Panel of Kinases

A critical aspect of developing a targeted therapeutic is ensuring its selectivity, thereby minimizing off-target effects. The this compound, and its parent compound, CCT251545, have undergone extensive kinase selectivity profiling.

CCT251545 was tested at a concentration of 1 µM against a large panel of 291 kinases. nih.govnih.gov The results demonstrated remarkable selectivity, with over 100-fold selectivity for CDK8 and CDK19 over the other kinases tested. researchgate.netnih.govnih.gov Of the 293 kinases screened, only six were inhibited by more than 50% at a 1 µM concentration of CCT251545. chemicalprobes.org

Further investigation into these off-target hits revealed that GSK3α and GSK3β were inhibited with IC50 values of 0.462 µM and 0.690 µM, respectively. nih.gov These findings were consistent with the SILAC results, which identified GSK3α and GSK3β as weak interactors with dissociation constants (Kd) of 1.75 µM and 1.59 µM, respectively. nih.gov Another kinase, PRKCQ, was also identified as an off-target with an IC50 of 122 nM. chemicalprobes.org

The high degree of selectivity for CDK8 and CDK19 underscores the potential of the this compound, as a precise pharmacological tool.

Structural Basis of CDK8/19 Inhibition by CCT251545 Analogues

Understanding the molecular interactions between an inhibitor and its target is paramount for structure-based drug design and optimization. X-ray crystallography has provided invaluable insights into how CCT251545 and its analogues bind to and inhibit CDK8.

X-ray Crystallography of CDK8/Cyclin C in Complex with Inhibitors

To elucidate the binding mode of the 3,4,5-trisubstituted pyridine (B92270) series to CDK8, the crystal structure of CCT251545 in complex with the kinase domain of CDK8 and its binding partner, Cyclin C, was determined at a resolution of 2.6 Å. nih.gov This structural information, deposited in the Protein Data Bank (PDB) with the accession code 5BNJ, reveals that the inhibitor occupies the ATP binding site of the kinase. nih.govresearchgate.netresearchgate.net

The crystal structure shows CDK8 in its active conformation, complexed with Cyclin C, with the ligand firmly settled in the ATP pocket. nih.govresearchgate.net This structural data has been instrumental in understanding the key interactions that govern the potency and selectivity of this class of inhibitors.

Analysis of Inhibitor Binding Modes (e.g., Type I Kinase Inhibition)

The crystallographic analysis of the CCT251545-CDK8/Cyclin C complex revealed a Type I binding mode. researchgate.netnih.govnih.gov Type I kinase inhibitors are those that bind to the active, "DFG-in" conformation of the kinase. This is in contrast to Type II inhibitors, such as sorafenib, which bind to the inactive, "DFG-out" conformation. nih.govresearchgate.net

Mechanistic Elucidation of Cct251545 Analogue, Compound 51 S Biological Activity

Modulation of WNT Signaling Pathway Activity by CDK8/19 Inhibition

The WNT signaling pathway is frequently deregulated in various cancers, especially colorectal cancer, where it plays a central role in driving proliferation and maintaining a cancer stem cell phenotype. acs.orgresearchgate.net CDK8 has been identified as a key downstream effector and coactivator of this pathway. biocat.com

Inhibition of CDK8/19 by CCT251545 and its analogues, such as Compound 51, has been shown to potently suppress WNT-driven transcriptional activity. nih.govacs.org In cancer cell lines with constitutive WNT pathway activation (due to mutations in genes like APC or β-catenin), these inhibitors effectively reduce the expression of WNT target genes. acs.org This is achieved by blocking the ability of β-catenin, the central transcriptional activator of the pathway, to drive the expression of its target gene program.

For instance, in studies using human colorectal carcinoma cells (which often harbor mutations that activate WNT signaling), CDK8/19 inhibitors demonstrated potent, single-digit nanomolar activity in cell-based reporter assays that measure WNT pathway output. acs.orgmedchemexpress.com The parent compound, CCT251545, showed strong inhibition in various WNT-dependent cell lines.

Cell LineWNT Pathway StatusCCT251545 IC₅₀ (nM)
7dF3 (HEK293)Inducible5.0 ± 2.0
LS174Tβ-catenin mutant23 ± 11
SW480APC mutant-
Colo205APC mutant-
PA-1WNT ligand dependent-

Table 1: Inhibitory activity of CCT251545 on WNT pathway signaling in various human cell lines. Data is derived from reporter-based assays measuring WNT transcriptional output. acs.org

Data for SW480, Colo205, and PA-1 cells demonstrated potent inhibition, consistent with the profile of chemical probe CCT251545, although specific IC₅₀ values were not detailed in the provided source. acs.org

The primary mechanism of WNT pathway inhibition by Compound 51 does not involve altering the levels or cellular localization of core pathway components like β-catenin. Instead, it targets the transcriptional co-activator function of CDK8. In the canonical WNT pathway, stabilized β-catenin translocates to the nucleus, where it associates with TCF/LEF family transcription factors to activate target gene expression. CDK8, as part of the Mediator complex, is recruited to these β-catenin/TCF complexes at WNT-responsive gene promoters. It is here that CDK8's kinase activity is required for the full transcriptional activation of these genes. By inhibiting CDK8, Compound 51 effectively uncouples β-catenin from its ability to drive transcription, thus silencing the pathway's output. nih.gov This effect is functionally similar to the direct removal of activated β-catenin. nih.gov

Regulation of STAT1 Phosphorylation by CDK8/19 Inhibition

Beyond the WNT pathway, CDK8 and CDK19 are implicated in regulating the activity of other key transcription factors, including the Signal Transducer and Activator of Transcription 1 (STAT1). nih.govacs.org STAT1 is a pivotal mediator of interferon (IFN) signaling and plays crucial roles in immunity and tumor suppression. nih.gov

The phosphorylation of STAT1 at the serine 727 residue (pSTAT1-Ser727) is a direct consequence of CDK8 kinase activity. nih.govacs.org This specific phosphorylation event has been established as a robust and reliable pharmacodynamic biomarker for measuring the in-cell activity of CDK8 inhibitors. Treatment of cells with compounds like CCT251545 leads to a measurable decrease in the levels of pSTAT1-Ser727, confirming target engagement and inhibition of the kinase in a cellular context. nih.govacs.org This biomarker is crucial for demonstrating that the compound is hitting its intended target in both in vitro and in vivo settings. nih.gov While pSTAT1-Ser727 is a validated marker, some studies note that its response can vary depending on the cell type and the duration of inhibitor treatment. researchgate.net

CompoundTarget(s)IC₅₀ (nM)Cellular Activity
CCT251545 (Compound 6) CDK8 / CDK197.2 / 6.0Potent WNT inhibition (IC₅₀ = 5 nM)
CCT251545 analogue, Compound 51 CDK8 / CDK19-Polarity tolerated, but metabolically unstable

Table 2: Biochemical and cellular potency of CCT251545 and the characterization of its analogue, Compound 51. The high potency of the parent compound against CDK8/19 underlies its ability to modulate downstream biomarkers like pSTAT1-Ser727. acs.orgnih.gov

By inhibiting CDK8/19 and subsequently reducing STAT1-Ser727 phosphorylation, Compound 51 alters the expression of STAT1-regulated gene networks. nih.govacs.org STAT1 activation, typically downstream of interferon signaling, leads to the transcription of genes involved in immune surveillance, antigen presentation, and anti-proliferative responses. nih.gov The modulation of STAT1 activity by CDK8 suggests a complex regulatory role. The inhibition of CDK8 by Compound 51 can therefore influence the cellular response to interferons and other stimuli that rely on STAT1-mediated transcription, representing a key on-target effect of the compound class. nih.gov

Influence on RNA Polymerase II Mediated Transcription

The ultimate mechanism through which Compound 51 exerts its effects on gene expression is by modulating the function of the RNA Polymerase II (Pol II) transcription machinery. nih.govresearchgate.net Pol II is the central enzyme responsible for transcribing all protein-coding genes. wikipedia.org However, Pol II cannot initiate transcription on its own; it requires a host of general transcription factors and the Mediator complex to be recruited to gene promoters and begin RNA synthesis. nih.govnih.gov

The CDK8/19 kinase module associates dynamically with the larger Mediator complex. nih.gov In this context, CDK8 can directly phosphorylate components of the transcription machinery, including the C-terminal domain of the largest subunit of Pol II. researchgate.net This phosphorylation is a key regulatory event that influences the initiation and elongation phases of transcription. By binding to the ATP pocket of CDK8/19 and inhibiting its kinase activity, Compound 51 prevents these crucial phosphorylation events. biocat.comnih.gov This action alters the conformation and function of the transcription preinitiation complex at specific gene promoters, such as those regulated by β-catenin and STAT1, leading to a decrease in their transcriptional output. nih.govnih.gov Therefore, the inhibition of WNT- and STAT1-dependent gene expression is a direct consequence of Compound 51's fundamental influence over Mediator-regulated Pol II activity.

Interaction with the Mediator Complex and Transcriptional Machinery

The Mediator complex functions as a molecular bridge, connecting gene-specific transcription factors to the core RNA polymerase II (Pol II) transcriptional machinery, thereby integrating and transducing regulatory signals that control gene expression. nih.govyoutube.com It is composed of multiple modules, including a kinase module that can reversibly associate with the core complex. This kinase module, comprising CDK8 or CDK19, Cyclin C, MED12, and MED13, plays a significant role in modulating the transcriptional process. nih.govnih.gov

Compound 51 exerts its effect by competitively binding to the ATP-binding site of CDK8 and CDK19, thus inhibiting their kinase activity. biocat.comnih.gov This inhibition prevents the phosphorylation of downstream targets, which can include various transcription factors and components of the Pol II machinery itself. nih.gov The association of the CDK8 module with the Mediator complex is thought to block the recruitment of Pol II, acting as a checkpoint for transcription initiation. nih.gov By inhibiting CDK8/19, Compound 51 effectively alters the regulatory output of the Mediator complex, leading to changes in the transcriptional landscape. nih.govmdpi.com

ComponentFunction in TranscriptionInteraction with Compound 51
CDK8/CDK19 Kinase components of the Mediator complex; phosphorylate transcription factors and RNA polymerase II machinery. nih.govCompound 51 is a potent and selective inhibitor, binding to the ATP pocket. biocat.comnih.gov
Mediator Complex Acts as a bridge between transcription factors and RNA polymerase II, regulating gene expression. dana-farber.orgyoutube.comInhibition of the associated CDK8/19 by Compound 51 modulates Mediator's regulatory function. nih.gov
RNA Polymerase II (Pol II) The core enzyme responsible for transcribing DNA into mRNA. nih.govThe CDK8 module of the Mediator can block Pol II association, a process influenced by Compound 51's inhibitory action. nih.gov

Consequences for Global Gene Transcription and Specific Gene Regulation

The inhibition of CDK8 and CDK19 by Compound 51 and its parent compound, CCT251545, has significant and context-dependent effects on gene expression. mdpi.comoup.com Rather than causing a general shutdown of transcription, these inhibitors lead to both the upregulation and downregulation of specific sets of genes. oup.com

A primary and well-documented consequence of CDK8/19 inhibition is the modulation of signal-induced gene expression. oup.com For instance, these kinases are known to be positive regulators of transcription induced by pathways such as WNT/β-catenin and STAT1. nih.govnih.govmedchemexpress.com CCT251545 was initially discovered as an inhibitor of the WNT signaling pathway and has been shown to alter the expression of WNT-regulated genes. nih.govapexbt.comselleckchem.com Furthermore, the phosphorylation of STAT1 at the Ser727 residue is a direct biomarker of CDK8 kinase activity, and its inhibition by CCT251545 and its analogues confirms their on-target effect. nih.govnih.govresearchgate.net

In some contexts, such as in the differentiation of regulatory T cells (Tregs), inhibition of CDK8/Cdk19 has been shown to increase the expression of key Treg signature genes, including Foxp3, Il2ra (encoding CD25), and Ctla4. frontiersin.org This indicates that in certain cellular environments, CDK8/19 acts as a negative regulator of specific gene programs.

Pathway/Gene TargetEffect of CDK8/19 InhibitionReference
WNT/β-catenin Signaling Inhibition of pathway-regulated gene expression. nih.govcaymanchem.com
STAT1 Phosphorylation (Ser727) Decreased phosphorylation, indicating target engagement. nih.govnih.gov
NF-κB-dependent Transcription Decreased induction of gene expression. mdpi.com
Regulatory T cell (Treg) Signature Genes (Foxp3, Il2ra, Ctla4) Upregulated expression, promoting Treg differentiation. frontiersin.org

Involvement in Cellular Stress Response Pathways (e.g., NRF2 Signaling)

A notable effect of treatment with CCT251545 and its analogues is the induction of a cellular stress response signature that is linked to the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov NRF2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, forming a primary defense mechanism against oxidative stress. nih.gov

Preclinical Efficacy Studies of Cct251545 Analogue, Compound 51 in Disease Models

In Vitro Cellular Efficacy in Cancer Cell Lines

Activity in Colorectal Carcinoma Cell Lines (e.g., SW620, LS174T, COLO205)

CCT251545 and its analogue, Compound 51, have demonstrated notable activity in colorectal cancer (CRC) cell lines, which are often dependent on the WNT signaling pathway. apexbt.comnih.gov The compound potently inhibits WNT pathway activity. apexbt.com In an APC-mutant human colorectal cancer cell line engineered to express a modified luciferase-based WNT reporter (COLO205-F1756 clone 4), CCT251545 showed a half-maximal inhibitory concentration (IC50) of 0.035 µM for WNT signaling inhibition. apexbt.com

Furthermore, treatment with CCT251545 has been shown to inhibit the growth of APC-mutant SW620 human colorectal cancer cells, with a 50% growth inhibition (GI50) value of 140 nM. nih.gov The compound's efficacy is linked to its ability to modulate the expression of genes regulated by the WNT pathway and other on-target effects related to CDK8/19 inhibition. nih.govnih.gov Studies have shown that colorectal cancer cell lines with mutations in β-catenin (LS513, LS180, LS174T) and APC (SW620) are particularly sensitive to treatment with CDK8/19 inhibitors. nih.gov

Interactive Table 1: In Vitro Activity of CCT251545 in Colorectal Cancer Cell Lines

Cell LineGenetic BackgroundAssayEndpointIC50/GI50 (nM)
COLO205-F1756 clone 4APC mutantWNT Reporter AssayWNT Signaling Inhibition35
SW620APC mutantGrowth Inhibition50% Growth Inhibition (GI50)140
LS174Tβ-catenin mutantColony Formation AssaySensitivity to InhibitionSensitive
COLO205BRAF, β-catenin mutantPromoter Reporter ActivityRepression of Reporter Activity-

Analysis of Cell Proliferation Inhibition and Apoptotic Induction

The primary mechanism of action for CCT251545 and its analogues involves the inhibition of CDK8 and CDK19, leading to a downstream modulation of transcription. nih.gov A key biomarker of this activity is the reduction of STAT1 phosphorylation at the SER727 residue. nih.gov Treatment with CCT251545 leads to a potent, time- and concentration-dependent reduction in phospho-STAT1 (SER727) levels in COLO205, LS174T, and SW620 colorectal cancer cells. nih.gov This inhibition of a key signaling node disrupts cellular processes that drive proliferation.

While specific studies detailing the induction of apoptosis directly by Compound 51 are not extensively available, the functional consequences of CDK8/19 inhibition strongly suggest an apoptotic outcome. Inhibition of colony growth in SW620 cells is dependent on CDK8 activity. nih.gov The broader class of CDK inhibitors is known to induce apoptosis in cancer cells by causing cell cycle arrest. nih.gov For instance, other novel nucleoside analogues have been shown to induce apoptosis in colorectal cancer cell lines, as evidenced by increased caspase activity and Annexin V staining. nih.gov Given that CCT251545 inhibits fundamental transcriptional processes necessary for cancer cell survival, it is highly probable that this leads to the induction of apoptosis.

Exploration of Efficacy in Other Cancer Cell Types (e.g., Prostate Cancer)

The therapeutic potential of inhibiting CDK8/19 extends beyond colorectal cancer. Studies have investigated the effects of CCT251545 in prostate cancer cell lines. Research has shown that CDK8/19 inhibitors, including CCT251545, can reduce the migration and invasion of prostate cancer cell lines such as DU145 and PC3. pamgene.com These cell lines are known to be androgen receptor (AR)-negative or express low levels of AR. nih.govmdpi.com

The inhibition of CDK8/19 has been shown to have tumor-suppressive effects in various cancer models by impacting proliferation, cell cycle, migration, and invasion. pamgene.com While specific IC50 values for the proliferation of prostate cancer cell lines treated with Compound 51 are not detailed in the available literature, the observed reduction in migratory and invasive potential points to a significant biological effect in this cancer type. Other CDK inhibitors have demonstrated the ability to induce apoptosis in prostate cancer cell lines like LNCaP, DU145, and PC3. nih.gov

In Vivo Efficacy in Xenograft and Genetically Engineered Mouse Models

Efficacy in Colorectal Carcinoma Xenograft Models

The in vitro activity of CCT251545 translates to in vivo efficacy in animal models of colorectal cancer. nih.gov In mice bearing established SW620 human colorectal cancer xenografts, oral administration of CCT251545 resulted in a significant inhibition of tumor growth. nih.gov Specifically, treatment led to a 70% reduction in the final tumor weight compared to the control group. nih.gov This anti-tumor effect was accompanied by a reduction in the levels of phospho-STAT1 (SER727) in the tumor tissue, confirming target engagement in the in vivo setting. nih.gov

Similarly, in mice with xenografts of the COLO205-F1756 clone 4 cell line, CCT251545 substantially inhibited WNT signaling and led to a 37.5% reduction in tumor weight. apexbt.com

Interactive Table 2: In Vivo Efficacy of CCT251545 in Colorectal Carcinoma Xenograft Models

Xenograft ModelFinding
SW62070% reduction in final tumor weight. nih.gov
COLO205-F1756 clone 437.5% reduction in tumor weight. apexbt.com
HCT116Significant, dose-dependent reduction in tumor growth. nih.gov
LS513Significant tumor growth inhibition (TGI = 81%). nih.gov

Studies in Breast Cancer Models (e.g., MMTV-WNT1 Transplanted Tumors)

The efficacy of CCT251545 has also been evaluated in a WNT-dependent breast cancer model. In athymic mice transplanted with MMTV-WNT1-induced murine breast cancer allografts, treatment with CCT251545 caused a decrease in the tumor growth rate. nih.gov This was associated with a reduction in the expression of WNT target genes, such as Axin2 and Lbh, and an induction of Igfbp5, a gene whose expression is linked to tumor regression. nih.gov These findings demonstrate the in vivo activity of CCT251545 in WNT-driven tumors beyond colorectal cancer. nih.govnih.gov

Preclinical Evaluation in Models of Metastatic Colon Cancer (e.g., Hepatic Metastasis)

Information regarding the in vivo preclinical efficacy of CCT251545 analogue, Compound 51, specifically in models of metastatic colon cancer, including hepatic metastasis, is not available in the reviewed literature. Research and development efforts described in the literature focused on optimizing the parent compound, CCT251545, to improve pharmacokinetic properties. nih.govacs.org While the parent compound, CCT251545, demonstrated in vivo activity in WNT-dependent tumor models, Compound 51 was identified as a metabolically unstable analogue, which likely precluded its advancement into in vivo efficacy studies. nih.govacs.orgnih.gov

Assessment of Target Engagement and Pharmacodynamic Biomarker Modulation in Preclinical Models

Compound 51 was developed as part of a medicinal chemistry program to explore analogues of CCT251545, a potent inhibitor of Wnt signaling. nih.gov The primary molecular targets of this chemical series were identified as the Mediator complex-associated protein kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). nih.govnih.govbiocat.com

In vitro biochemical assays confirmed that Compound 51 is a potent inhibitor of both CDK8 and CDK19. biocat.com The introduction of a basic center at the piperidine (B6355638) C-4 position was tolerated from a polarity perspective; however, this and other related analogues proved to be metabolically unstable. nih.govacs.org

Table 1: In Vitro Biochemical Activity of Compound 51

TargetIC50 (nM)Source
CDK85.1 biocat.com
CDK195.6 biocat.com

Due to its metabolic instability, specific preclinical studies assessing in vivo target engagement and pharmacodynamic biomarker modulation for Compound 51 have not been reported. nih.govacs.org However, for the parent compound CCT251545 and its optimized successors, the modulation of specific biomarkers was a key aspect of preclinical evaluation. A critical pharmacodynamic biomarker identified for this class of CDK8/19 inhibitors is the phosphorylation of STAT1 at the SER727 residue. nih.govnih.gov Inhibition of CDK8 kinase activity by CCT251545 led to a potent, time-, and concentration-dependent reduction in the phosphorylation of STAT1SER727 in vitro and in vivo. nih.govnih.gov This demonstrates a direct link between target engagement (CDK8 inhibition) and a measurable downstream signaling event. nih.gov Furthermore, treatment with CCT251545 was shown to alter the expression of genes regulated by the Wnt pathway. nih.govnih.gov

Table 2: Pharmacodynamic Biomarkers for the CCT251545 Chemical Series

BiomarkerModulation by InhibitorSignificanceSource
Phosphorylation of STAT1 (SER727)ReducedDirect biomarker of CDK8 kinase activity and target engagement in vitro and in vivo. nih.govnih.gov
Wnt Pathway-Regulated Gene ExpressionAlteredDemonstrates on-target effect on the Wnt signaling pathway. nih.govnih.gov

While these findings establish clear pharmacodynamic markers for the chemical series, specific data detailing the modulation of these biomarkers following administration of Compound 51 in preclinical models is absent from the available literature.

Structure Activity Relationship Sar and Analogue Development of Cdk8/19 Inhibitors

Design and Synthetic Methodologies for CCT251545 Analogues

The development of CCT251545 analogues has been driven by the need to optimize various properties, including potency, selectivity, and metabolic stability. Medicinal chemists have employed sophisticated strategies to systematically modify the CCT251545 scaffold and explore the chemical space around it.

Scaffold-Hopping Strategies in Lead Optimization

Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel core structures with similar biological activity to a known lead compound. nih.gov In the context of CDK8/19 inhibitors, this strategy has been employed to move away from potentially problematic chemical motifs and discover new chemotypes. acs.org For instance, concerns about the potential for oxidative metabolism of the thiadiazole ring present in some early CDK8 inhibitor series prompted the exploration of alternative scaffolds. acs.org By analyzing the crystal structure of inhibitors bound to CDK8, researchers can identify key interactions and design new scaffolds that maintain these interactions while offering improved properties. acs.org This structure-based design approach, coupled with computational tools like SZMAP and WaterMap analysis, has been instrumental in guiding the synthesis of novel inhibitor series. acs.org

Medicinal Chemistry Approaches for Modulating Biological Properties (e.g., Metabolic Stability)

A primary goal in the optimization of CCT251545 analogues has been to enhance their metabolic stability, a critical factor for in vivo efficacy. acs.orgresearchgate.netnih.gov Early analogues, while potent, often suffered from rapid metabolism. acs.org Medicinal chemistry efforts have focused on several strategies to address this:

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyethyl (B10761427) or 2-hydroxy-2-methylpropyl substituents, on the C-5 phenylpyrazole of the CCT251545 core has been shown to significantly improve microsomal stability. acs.org

Blocking Sites of Metabolism: Identifying and blocking metabolically labile positions on the molecule is a key tactic. For example, the introduction of a methyl group at the 3-position of an indazole ring in one series led to a significant improvement in potency, although not in metabolic stability in that specific instance. acs.org

Systematic Replacement of Substructures: The pyrrolidine (B122466) ring and its pendant 2-phenyl substituent in early leads were systematically varied to optimize both potency and metabolic stability. acs.org For instance, replacing the pyrrolidine with an azetidine (B1206935) or piperazine (B1678402) was explored to modulate the intrinsic clearance (CLint) profiles. acs.org

Detailed Structure-Activity Relationship Analysis of Compound 51 and Related Analogues

Compound 51, a CCT251545 analogue, is a potent and selective inhibitor of CDK8 and CDK19, with IC50 values of 5.1 nM and 5.6 nM, respectively. biocat.com Its development and the analysis of related analogues have provided valuable insights into the SAR of this chemical series.

Analysis of Chemical Modifications to Prevent Oxidase-Mediated Metabolism

A significant challenge in the development of nitrogen-containing heterocyclic drugs is their susceptibility to metabolism by aldehyde oxidase (AOX). wuxiapptec.com To mitigate this, medicinal chemists employ several strategies:

Blocking Oxidation Sites: Introducing substituents like fluorine atoms or methoxy (B1213986) groups at positions prone to oxidation can prevent metabolism. wuxiapptec.com

Modifying Heterocyclic Rings: Altering the electronic properties of the nitrogen-containing ring by rearranging heteroatoms or adding electron-withdrawing or -donating groups can reduce the rate of AOX metabolism. wuxiapptec.com Increasing steric hindrance near the oxidation site is another effective approach. wuxiapptec.com

Scaffold Hopping: As mentioned earlier, replacing a metabolically labile scaffold with a more stable one is a fundamental strategy. acs.org For example, moving away from a thiadiazole ring to mitigate the risk of oxidative metabolism was a key step in the optimization of a related series. acs.org

While specific data on the direct modifications to Compound 51 to prevent oxidase-mediated metabolism are not detailed in the provided search results, the general principles of medicinal chemistry suggest that its design likely incorporated features to enhance metabolic stability. However, it is noted that while polarity was tolerated at the piperidine (B6355638) C-4 position in Compound 51, it and its close analogues were found to be metabolically unstable. acs.org

Investigation of Substituent Effects on Kinase Potency, Selectivity, and Cellular Activity

The SAR studies of CCT251545 and its analogues have revealed the critical role of various substituents in determining their biological activity.

Compound/AnalogueModificationCDK8 IC50 (nM)CDK19 IC50 (nM)Cellular Activity (WNT IC50, nM)Metabolic Stability
CCT251545 (6) Parent CompoundPotentPotent5Moderate
Compound 51 Introduction of a basic center at piperidine C-45.1 biocat.com5.6 biocat.comPotentUnstable acs.org
Analogue 41 Isomeric carbamate (B1207046)Similar to 6---
Analogue 42 Optimal carbamate isomer and N-methyl sultamVery PotentVery Potent-Improved vs. 6, but high in vivo clearance
Spiropyrrolidine 52 Removal of carbonyl groupLess Active---

Data compiled from multiple sources. biocat.comacs.org

The introduction of a basic center at the C-4 position of the piperidine ring, as seen in Compound 51 , demonstrated that polarity is tolerated at this position without a significant loss of kinase potency. acs.org However, this modification led to metabolic instability. acs.org The removal of the carbonyl group, as in the spiropyrrolidine analogue 52 , resulted in a less active compound, highlighting the importance of the interaction of this group with Lys52 in the kinase binding site. acs.org

Correlation between Chemical Structure and Observed Kinase Binding Modes

The high potency and selectivity of CCT251545 and its analogues are rationalized by their specific binding mode within the ATP-binding pocket of CDK8. X-ray crystallography studies of CCT251545 in complex with CDK8/cyclin C revealed a Type I binding mode. nih.govnih.gov This is in contrast to other CDK8/19 inhibitors like sorafenib, which exhibit a Type II binding mode. nih.gov

Type I inhibitors bind to the active conformation of the kinase (DFG-in), whereas Type II inhibitors bind to the inactive conformation (DFG-out). harvard.edumdpi.com The crystal structure of CCT251545 bound to CDK8 shows the ligand occupying the ATP binding site. nih.gov A key and unusual feature of this binding mode is the insertion of the C-terminus of CDK8, specifically Arg356, into the ligand-binding site. nih.gov This unique interaction is postulated to contribute significantly to the exquisite kinase selectivity of this series. nih.gov This structural insight provides a strong basis for the design of new, selective CDK8/19 inhibitors.

Methodological Approaches and Research Tools Utilized in Studying Cct251545 Analogue, Compound 51

Biochemical Assays for Kinase Activity and Inhibition

Biochemical assays are fundamental in determining the direct interaction of Compound 51 with its molecular targets and quantifying its inhibitory potency.

FRET-based Lanthascreen Binding Competition Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays, such as the LanthaScreen™ technology, are employed to study the binding of compounds to target kinases. thermofisher.com This assay format measures the binding of a fluorescently labeled tracer to the kinase of interest. When an inhibitor like a CCT251545 analogue competes with the tracer for the same binding site, a decrease in the FRET signal is observed, allowing for the determination of the compound's binding affinity.

Reporter Displacement Assays for CDK8 and CDK19

To specifically assess the inhibitory activity of CCT251545 analogues against Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), reporter displacement assays are utilized. nih.govchemicalprobes.org This method is predicated on the competitive displacement of a probe that selectively binds to the ATP-binding site of CDK8 or CDK19. chemicalprobes.org The binding of this probe generates an optical signal, which diminishes as a compound displaces it. chemicalprobes.org This reduction in signal is quantifiable and directly correlates with the compound's concentration, enabling the determination of its dissociation constant (Kd) and binding kinetics. nih.gov The CCT251545 analogue, Compound 51, has demonstrated potent inhibition of both CDK8 and CDK19 with IC50 values of 5.1 nM and 5.6 nM, respectively, as determined by these assays. biocat.com

Inhibitory Activity of Compound 51 against CDK8 and CDK19
Target KinaseIC50 (nM)
CDK85.1
CDK195.6

Cell-Based Assays for Pathway Activity and Biological Response

Cell-based assays are crucial for understanding how the biochemical activity of Compound 51 translates into effects on cellular signaling pathways and physiological responses like cell growth.

Luciferase Reporter Assays for WNT Signaling (e.g., 7dF3, TCF-luciferase)

Luciferase reporter assays are a primary tool for investigating the impact of compounds on the WNT signaling pathway. medchemexpress.com Cell lines, such as the 7dF3 line, are engineered to contain a TCF/LEF responsive element driving the expression of a luciferase reporter gene. nih.govmedchemexpress.com Inhibition of the WNT pathway by compounds like CCT251545 and its analogues leads to a decrease in luciferase expression, which can be quantified by measuring luminescence. nih.gov For instance, CCT251545 has an IC50 of 5 nM in 7dF3 cells. medchemexpress.com These assays were instrumental in the initial discovery of the CCT251545 series as WNT pathway inhibitors through high-throughput screening. nih.govnih.gov

Cell Proliferation and Viability Assays (e.g., CCK-8, Resazurin (B115843), MTT)

A variety of assays are used to assess the impact of Compound 51 on cell proliferation and viability. These assays, including the Cell Counting Kit-8 (CCK-8), Resazurin, and MTT assays, are based on the metabolic activity of living cells. abpbio.com

CCK-8 Assay: This colorimetric assay utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a yellow-colored formazan (B1609692) dye. abpbio.comnih.gov The amount of formazan is directly proportional to the number of viable cells. abpbio.com

Resazurin Assay: In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

MTT Assay: This classic assay involves the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. abpbio.com

These assays are essential for determining the antiproliferative effects of compounds across different cancer cell lines. medchemexpress.com

Antiproliferative Activity of CCT251545 in Various Cell Lines
Cell LineAssay TypeIncubation TimeGI50/IC50 (µM)
HCT-116MTT48 hrsValue not specified
COLO 205Not specified72 hrs37.73
MCF7Not specifiedNot specified> 50
HL-60Resazurin or MTT72 hrs> 50

Gene Expression Profiling and mRNA Abundance Analysis

To understand the broader impact of CDK8/19 inhibition by CCT251545 and its analogues on cellular function, gene expression profiling and mRNA abundance analysis are performed. These techniques reveal how the compound alters the transcriptional landscape of the cell. It has been demonstrated that CCT251545 and its close analogues modify the expression of genes regulated by the WNT pathway. nih.govnih.gov Furthermore, these compounds affect the expression of other genes that are on-target effects of modulating CDK8/19, such as those regulated by STAT1. nih.govnih.gov This detailed analysis of changes in mRNA levels provides a comprehensive view of the compound's mechanism of action beyond a single signaling pathway.

Advanced Structural Biology Techniques

Advanced structural biology techniques are fundamental in determining the precise molecular interactions between Compound 51 and its protein targets.

Protein-Ligand X-ray Crystallography for Complex Structure Determination

To understand how CCT251545 and its analogues bind to their targets, protein X-ray crystallography has been employed. nih.govnih.gov This powerful technique has been used to determine the three-dimensional structure of the Cyclin-Dependent Kinase 8 (CDK8)/cyclin C complex when bound to CCT251545. nih.govresearchgate.net The resulting crystal structure, resolved at 2.6 Å, revealed that the ligand occupies the ATP binding site of the kinase. nih.gov A key finding from these crystallographic studies was the demonstration of a Type I binding mode. nih.govnih.gov This is characterized by the insertion of the C-terminus of CDK8 into the ligand-binding site. nih.govnih.gov This structural insight helps to explain the high potency and selectivity of this class of compounds. nih.gov

Technique Target Key Findings
Protein X-ray CrystallographyCDK8/cyclin C complex- Determined the 3D structure of the complex with CCT251545. nih.govresearchgate.net - Revealed a Type I binding mode. nih.govnih.gov - Showed the ligand occupying the ATP binding site. nih.gov

Proteomic and Biochemical Techniques for Target Deconvolution and Pathway Analysis

To identify the cellular targets of Compound 51 and understand its effects on signaling pathways, proteomic and biochemical methods are crucial.

Affinity Proteomics for Identification of Interacting Proteins

Affinity proteomics is a key method used to identify the specific cellular proteins that interact with the CCT251545 series of compounds. In these experiments, a close analogue of CCT251545 is immobilized on beads to create an affinity matrix. nih.gov This matrix is then incubated with cell lysates, allowing for the capture of proteins that bind to the compound. nih.gov Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) identified CDK8 and CDK19, along with their partners in the Mediator complex, as the primary high-affinity binders. nih.gov This approach provides strong evidence for the selective binding of this compound class within a complex cellular environment. nih.gov

Western Blotting for Phosphorylation Biomarkers (e.g., phospho-STAT1SER727)

Western blotting is a widely used biochemical technique to detect and quantify specific proteins in a sample. In the context of CCT251545 and its analogues, it has been instrumental in confirming the on-target effects of the compounds by measuring the phosphorylation status of downstream signaling proteins. Specifically, the phosphorylation of STAT1 at serine 727 (STAT1SER727) has been identified as a robust biomarker of CDK8 kinase activity. nih.govnih.gov Studies have shown that treatment with CCT251545 and its active analogues leads to a reduction in the levels of phospho-STAT1SER727, confirming the inhibition of CDK8 activity in both in vitro and in vivo settings. nih.govnih.gov

Technique Purpose Key Findings
Affinity ProteomicsIdentification of interacting proteins- Identified CDK8 and CDK19 as primary targets. nih.gov - Showed interaction with Mediator complex partners. nih.gov
Western BlottingMeasurement of phosphorylation biomarkers- Confirmed that phosphorylation of STAT1SER727 is a biomarker of CDK8 activity. nih.govnih.gov - Demonstrated reduction of phospho-STAT1SER727 upon treatment. nih.gov

Implementation and Monitoring of Preclinical Animal Models

To evaluate the in vivo efficacy of CCT251545 and its analogues, preclinical animal models are essential.

Xenograft Model Establishment and Tumor Growth Assessment

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for assessing the anti-tumor activity of new compounds. altogenlabs.com In the study of CCT251545, xenograft models using human colorectal cancer cell lines have been employed. nih.gov Following the establishment of tumors, the animals are treated with the compound, and tumor growth is monitored over time. nih.govaltogenlabs.com These studies have demonstrated the in vivo activity of CCT251545 in WNT-dependent tumors. nih.govnih.gov The assessment of tumor growth provides critical data on the potential therapeutic efficacy of the compound. nih.gov

Model Cell Type Purpose
XenograftHuman colorectal cancer cells- To assess the in vivo anti-tumor activity of CCT251545. nih.gov - To monitor the effect of the compound on tumor growth. nih.gov

Pharmacodynamic Biomarker Monitoring in Animal Tissues

The in vivo efficacy of this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), is assessed through the monitoring of specific pharmacodynamic (PD) biomarkers in animal tissues. nih.govbiocompare.com These biomarkers provide crucial evidence of target engagement, confirming that the compound is interacting with its intended molecular targets and eliciting a biological response.

The primary and most robustly validated pharmacodynamic biomarker for inhibitors of CDK8/CDK19, including analogues like Compound 51, is the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (pSTAT1(Ser727)). nih.govnih.gov CDK8 is known to directly phosphorylate STAT1 at this site, and therefore, inhibition of CDK8 activity by a compound leads to a measurable reduction in the levels of pSTAT1(Ser727). nih.gov This reduction can be reliably quantified in tumor and other relevant tissues from treated animals.

Methodological Approaches for Biomarker Analysis

Several well-established laboratory techniques are employed to measure the levels of pSTAT1(Ser727) in tissue samples obtained from animal models treated with CDK8/19 inhibitors.

Western Blot Analysis: This technique is widely used to detect and quantify the amount of a specific protein in a tissue homogenate. For pharmacodynamic studies of CDK8/19 inhibitors, tumor tissues are collected from treated and control animals, and the proteins are extracted. These proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with specific antibodies that recognize pSTAT1(Ser727) and total STAT1. The intensity of the resulting bands is measured to determine the relative amount of phosphorylated STAT1, which is often normalized to the total STAT1 levels to account for any variations in protein loading. A significant decrease in the pSTAT1(Ser727) to total STAT1 ratio in the tissues of treated animals compared to controls indicates effective target engagement by the inhibitor. oncotarget.com

Immunohistochemistry (IHC): IHC allows for the visualization of the location and distribution of a specific protein within a tissue sample. Thin slices of tumor tissue are incubated with an antibody specific for pSTAT1(Ser727). A secondary antibody, linked to an enzyme or a fluorescent dye, is then used to detect the primary antibody. This results in a colored or fluorescent signal at the location of the protein, which can be observed under a microscope. IHC is particularly valuable as it provides spatial information about target engagement within the tumor microenvironment. The intensity of the staining for pSTAT1(Ser727) can be scored to provide a semi-quantitative measure of target inhibition. nih.govnih.gov

Detailed Research Findings

While specific in vivo pharmacodynamic data for Compound 51 is not extensively available in published literature, the research on its parent compound, CCT251545, and other closely related CDK8/19 inhibitors provides a clear framework for how such data would be generated and interpreted.

In preclinical studies involving xenograft models of human cancers, administration of CDK8/19 inhibitors has consistently demonstrated a dose-dependent reduction in pSTAT1(Ser727) levels in tumor tissues. oncotarget.com This reduction in the biomarker has been shown to correlate with the anti-tumor activity of the compounds.

For instance, in studies with the CDK8/19 inhibitor T-474 in a VCaP prostate cancer xenograft model, Western blot analysis of tumor lysates from treated mice showed a significant decrease in STAT1 phosphorylation after three days of treatment. oncotarget.com This finding provided direct evidence that the inhibitor was reaching its target in the tumor and exerting its enzymatic inhibitory effect in vivo.

The table below summarizes the typical findings from pharmacodynamic biomarker monitoring in animal tissues for CDK8/19 inhibitors, which would be the expected outcome for studies involving Compound 51.

Animal ModelTissue TypeBiomarkerAnalytical MethodExpected Outcome with Compound 51
Mouse Xenograft (e.g., Colon, Breast, Prostate Cancer)TumorpSTAT1(Ser727)Western BlotSignificant reduction in the ratio of pSTAT1(Ser727) to total STAT1 in treated vs. control groups.
Mouse Xenograft (e.g., Colon, Breast, Prostate Cancer)TumorpSTAT1(Ser727)ImmunohistochemistryDecreased staining intensity for pSTAT1(Ser727) in the nuclei of tumor cells in treated vs. control groups.

It is important to note that while Compound 51 was identified as a potent analogue of CCT251545, it was also found to be metabolically unstable in some assays. nih.gov This characteristic might influence its in vivo pharmacodynamic profile and is a critical consideration in its development as a potential therapeutic agent. Further in vivo studies specifically with Compound 51 would be necessary to definitively characterize its pharmacodynamic effects and establish a clear relationship between target engagement and efficacy.

Future Directions and Identified Research Gaps for Cct251545 Analogue, Compound 51

Exploration of Additional Disease Indications Beyond Colorectal Cancer for CDK8/19 Inhibition

While initial research has strongly linked CDK8 to Wnt pathway-dependent colorectal cancers, emerging evidence suggests that inhibiting CDK8/19 could be beneficial in a broader range of malignancies. nih.govnih.gov Future research should systematically explore these additional disease indications.

Breast Cancer: In estrogen receptor-positive (ER+) breast cancer, CDK8/19 inhibitors have been shown to suppress estrogen-induced transcription and mitogenic stimulation. pnas.org They also potentiate the effects of antiestrogen (B12405530) therapies like fulvestrant. pnas.org In HER2-positive breast cancers, CDK8/19 inhibition sensitizes cancer cells to HER2-targeting drugs and can overcome and prevent drug resistance. pnas.org

Hematological Malignancies: Early clinical data for other CDK8/19 inhibitors have shown signs of efficacy in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). dana-farber.org Further investigation into the efficacy of Compound 51 in these contexts is warranted.

Other Solid Tumors: Preclinical data suggest potential applications for CDK8/19 inhibitors in neuroblastoma, prostate cancer, pancreatic cancer, lung cancer, and melanoma. nih.govdana-farber.org The overexpression of CDK8 in some of these cancers makes it a valuable therapeutic target. dana-farber.org

Table 1: Potential Disease Indications for CDK8/19 Inhibition Beyond Colorectal Cancer

Disease Indication Rationale for Exploration Key Research Findings
Breast Cancer (ER+ and HER2+) CDK8/19 regulates estrogen-induced transcription and is involved in resistance to HER2-targeting therapies. pnas.org CDK8/19 inhibitors suppress ER+ cell growth, potentiate antiestrogens, and sensitize HER2+ cells to targeted drugs. pnas.org
Acute Myeloid Leukemia (AML) & Myelodysplastic Syndromes (MDS) Emerging clinical data from other CDK8/19 inhibitors show promising efficacy. dana-farber.org Some CDK8/19 inhibitors display clinical efficacy in early phase trials for AML and MDS. dana-farber.org
Neuroblastoma Identified as a potential target indication for next-generation CDK8/19 inhibitors. dana-farber.org Preclinical data suggests compounds are well-tolerated and show signs of efficacy. dana-farber.org

| Prostate, Pancreatic, Lung Cancer, and Melanoma | CDK8 is implicated as an oncogene in these cancers. nih.govdana-farber.org | These are listed as other potential applications for CDK8/19 inhibitors based on preclinical evidence. dana-farber.org |

Investigation of Potential Resistance Mechanisms to CDK8/19 Inhibitors

A critical area of future research is to understand and anticipate mechanisms of resistance to CDK8/19 inhibitors like Compound 51. While these inhibitors show promise in preventing resistance to other targeted therapies, the potential for tumors to develop resistance to CDK8/19 inhibition itself must be investigated. nih.govsc.edu Research should focus on:

Non-genetic Transcriptional Changes: The emergence of acquired drug resistance is often initially mediated by non-genetic transcriptional reprogramming. sc.edu Understanding how cancer cells might adapt their transcriptional landscape to bypass CDK8/19 inhibition is crucial.

Genetic Mechanisms: While adaptive resistance is common, the potential for genetic mutations in CDK8, CDK19, or other components of the Mediator complex to confer resistance should be explored. Generating tumor cell lines with CRISPR/Cas9-mediated knockout of CDK8 and CDK19 could be a valuable tool in these investigations. nih.gov

Development and Evaluation of Combination Therapy Approaches with CCT251545 Analogue, Compound 51

The ability of CDK8/19 inhibitors to modulate transcriptional reprogramming suggests their strong potential in combination therapies. aacrjournals.org Future studies should focus on rationally designing and evaluating combination strategies to enhance efficacy and overcome drug resistance.

Combination with EGFR Inhibitors: In colon and breast cancer models, CDK8/19 inhibitors have been shown to prevent the development of resistance to EGFR-targeting drugs like gefitinib, erlotinib, and cetuximab. nih.govsc.edu

Combination with CDK4/6 Inhibitors: In ER-positive breast cancers, combining CDK8/19 inhibitors with CDK4/6 inhibitors like palbociclib (B1678290) can prevent the development of therapeutic resistance. aacrjournals.org

Combination with Immunotherapy: CDK8/19 inhibition has been shown to enhance the anti-tumoral activity of anti-PD-1 antibodies by augmenting T-cell mediated antitumor immunity and enhancing NK cell function. frontiersin.orgnih.gov

Table 2: Promising Combination Therapy Approaches

Combination Agent Class Rationale Supporting Evidence
EGFR Inhibitors Prevent the development of adaptive resistance to EGFR-targeting drugs. nih.govsc.edu CDK8/19 inhibition prevented resistance to gefitinib, erlotinib, and cetuximab in breast and colon cancer cell lines. nih.govsc.edu
CDK4/6 Inhibitors Prevent the development of resistance to CDK4/6 inhibitors in ER-positive breast cancer. aacrjournals.org Co-administration of CDK8/19 inhibitors with palbociclib prevented the emergence of resistance in breast cancer cell lines. aacrjournals.org
Immune Checkpoint Inhibitors (e.g., anti-PD-1) Enhance anti-tumor immunity. frontiersin.orgnih.gov CDK8/19 inhibition augmented the anti-tumoral activity of anti-PD-1 therapy in mouse models. nih.gov
SMAC Mimetics Enhance NK cell function and promote T-cell mediated immunity. frontiersin.org Combination with the CDK8/19 inhibitor BI-1347 showed enhanced tumor growth inhibition. frontiersin.org

| Nucleoside Analogs and Alkylating Agents | Potential to enhance antitumor activity by inhibiting DNA damage repair. nih.gov | This is a general concept for combination therapy that could be explored with CDK8/19 inhibitors. nih.gov |

Design and Synthesis of Next-Generation CDK8/19 Inhibitors with Enhanced Research Profiles

While CCT251545 and its analogue Compound 51 are potent and selective, there is always room for improvement in developing next-generation inhibitors. nih.govacs.org Future medicinal chemistry efforts should focus on:

Improved Pharmacokinetic Properties: Enhancing oral bioavailability and metabolic stability to ensure optimal drug exposure and efficacy in vivo. acs.orgscispace.com

Overcoming Toxicities: Designing new compounds that retain high potency and selectivity for CDK8/19 while minimizing off-target effects and potential toxicities observed with some first-generation inhibitors. dana-farber.org

Diverse Scaffolds and Binding Modes: Exploring novel chemical scaffolds and different binding modes (e.g., Type II inhibitors) could lead to compounds with different selectivity profiles or the ability to overcome potential resistance mechanisms. nih.gov The development of degraders of CDK8/19 also presents a novel therapeutic strategy. dana-farber.org

Further Elucidation of Unexplored Modulatory Roles of CDK8/19 in Diverse Cellular Processes

The role of CDK8/19 extends beyond the Wnt pathway and involves the regulation of numerous transcription factors and cellular processes. nih.govfrontiersin.org A deeper understanding of these functions will be critical for identifying new therapeutic opportunities and potential on-target toxicities.

Regulation of Transcription Factors: CDK8/19 acts as a co-factor for several key transcription factors, including STATs, NF-κB, SMADs, and HIF1A. nih.govfrontiersin.org Further research is needed to dissect the specific gene targets and functional consequences of CDK8/19-mediated regulation of these factors in different cellular contexts.

DNA Damage Response: CDK8/19 has been implicated in modulating the cellular response to DNA damage, which could have implications for combination therapies with DNA-damaging agents. nih.gov

Immune System Modulation: The role of CDK8/19 in regulating the function of immune cells, such as Natural Killer (NK) cells, is a rapidly emerging area of research with significant therapeutic potential. frontiersin.orgnih.gov

Metabolic Homeostasis: Studies in model organisms have linked CDK8 orthologs to the regulation of lipid and glucose metabolism and cellular responses to nutrient stress, suggesting a potential role in metabolic diseases. nih.gov

Redundant vs. Specific Functions of CDK8 and CDK19: While often studied together, CDK8 and CDK19 may have both redundant and distinct functions. embopress.org Elucidating the specific roles of each paralog is essential for developing more targeted therapeutic strategies.

Table 3: Compound Names Mentioned

Compound Name Description
CCT251545 A potent and selective chemical probe for CDK8/19. nih.govmedchemexpress.comnih.gov
This compound A potent and selective CDK8/19 inhibitor. biocat.comlab-on-a-chip.combiocompare.comgentaur.com
Senexin A A dual CDK8/19 inhibitor. nih.govsc.edu
Senexin B A highly selective CDK8/19 inhibitor. nih.govaacrjournals.org
15w A highly selective CDK8/19 inhibitor, structurally distinct from Senexin B. nih.gov
BI-1347 A CDK8/19 inhibitor. frontiersin.orgnih.gov
MSC2530818 A CDK8 inhibitor with excellent kinase selectivity and oral bioavailability. acs.orgscispace.com
Gefitinib An EGFR inhibitor. nih.govsc.edu
Erlotinib An EGFR inhibitor. nih.govsc.edu
Cetuximab An anti-EGFR monoclonal antibody. nih.govsc.edu
Palbociclib A CDK4/6 inhibitor. aacrjournals.org
Fulvestrant An antiestrogen therapy. pnas.org

Q & A

Q. What are the primary molecular targets of Compound 51, and how do its inhibitory properties compare to its parent compound, CCT251545?

Compound 51, an analogue of CCT251545, selectively inhibits CDK8 and CDK19, mediator complex-associated kinases involved in transcriptional regulation. Both compounds exhibit similar potency, with CCT251545 showing IC50 values of 5.1 nM (CDK8) and 5.6 nM (CDK19) . To confirm selectivity, researchers should perform kinase profiling assays against a panel of 291 kinases and validate results using competitive binding studies (e.g., fluorescence polarization assays) .

Q. What experimental methods are recommended to assess the cellular efficacy of Compound 51 in oncology models?

  • Cell viability assays : Use colorectal cancer cell lines (e.g., HCT116, SW620) treated with Compound 51 across a concentration gradient (e.g., 0–500 nM) and measure survival via MTT or clonogenic assays .
  • Apoptosis quantification : Apply Annexin V/PI staining and flow cytometry post-treatment, particularly under radiation exposure to evaluate radiosensitization effects .
  • Transcriptional profiling : RNA-seq or qPCR to monitor STAT1- and WNT-pathway gene expression changes, as CDK8/19 inhibition alters these pathways .

Q. How can researchers validate the specificity of Compound 51 for CDK8/19 in complex cellular environments?

  • Competitive pulldown assays : Use biotinylated Compound 51 in lysates with/without excess unlabeled compound to isolate target proteins, followed by mass spectrometry .
  • CRISPR/Cas9 knockout models : Compare Compound 51 effects in CDK8/19-knockout vs. wild-type cells to rule out off-target activity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data on Compound 51’s radiosensitization effects across different cell lines?

Contradictions in radiosensitization outcomes (e.g., HCT116 vs. LOVO cells ) may arise from differences in baseline CDK8/19 expression or pathway crosstalk. To address this:

  • Dose-response normalization : Adjust radiation doses based on intrinsic radiosensitivity (e.g., SF2 values).
  • Pathway inhibition mapping : Use phospho-STAT1SER727 levels (IC50 = 9 nM in SW620 ) as a biomarker to correlate CDK8/19 inhibition with apoptosis.
  • Mechanistic redundancy checks : Combine Compound 51 with STAT1 or WNT inhibitors to dissect pathway-specific contributions .

Q. How should researchers design experiments to evaluate Compound 51’s synergy with immunotherapy agents?

  • Co-treatment assays : Pair Compound 51 with immune checkpoint inhibitors (e.g., anti-PD1) in syngeneic mouse models and measure tumor-infiltrating lymphocyte (TIL) populations.
  • Cytokine profiling : Use Luminex assays to quantify IFN-γ, TNF-α, and IL-6 in serum, as CDK8/19 inhibition may modulate immune-related gene expression .
  • Transcriptomic analysis : Perform single-cell RNA-seq on treated tumors to identify immune cell recruitment patterns .

Q. What structural insights from CCT251545-CDK8 binding can guide the optimization of Compound 51 for enhanced selectivity?

Crystallographic data show that CCT251545 binds CDK8’s DMG motif in a “DFG-in” conformation, with key interactions at hinge residues (e.g., Glu98) . To improve Compound 51:

  • Molecular dynamics simulations : Model substitutions at the pyridopyrimidinone core to enhance hydrogen bonding.
  • Mutagenesis studies : Test binding affinity in CDK8 mutants (e.g., E98A) to validate critical interaction sites .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of Compound 51 in preclinical studies?

  • Nonlinear regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Synergy scoring : Apply the Chou-Talalay method for combination studies (e.g., Compound 51 + radiation) .
  • Multiplicity correction : Use Benjamini-Hochberg adjustments for high-throughput datasets (e.g., RNA-seq) .

Q. How can researchers address potential off-target effects of Compound 51 in vivo?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to ensure exposure remains below off-target thresholds (e.g., TNKS1 IC50 >10 μM ).
  • Phenotypic rescue experiments : Administer CDK8/19-specific activators (e.g., Mediator complex stabilizers) to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.